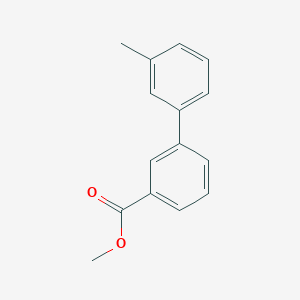

Methyl 3-(3-methylphenyl)benzoate

Description

Methyl 3-(3-methylphenyl)benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its aromatic structure, which includes a benzoate group and a methyl-substituted phenyl ring.

Properties

IUPAC Name |

methyl 3-(3-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGLGEBUFGMUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-methylphenyl)benzoate can be synthesized through the esterification of 3-(3-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylphenyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3-(3-methylphenyl)benzoic acid and methanol in the presence of an acid or base.

Reduction: Reduction of the ester group can produce the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Hydrolysis: 3-(3-methylphenyl)benzoic acid and methanol.

Reduction: 3-(3-methylphenyl)benzyl alcohol.

Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

Methyl 3-(3-methylphenyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its aromatic structure and reactivity.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which methyl 3-(3-methylphenyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets through its aromatic structure, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

- Methyl benzoate

- Ethyl benzoate

- Propyl benzoate

Comparison

Methyl 3-(3-methylphenyl)benzoate is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and physical properties compared to other benzoate esters. This structural difference can affect its solubility, boiling point, and interaction with other molecules.

Biological Activity

Methyl 3-(3-methylphenyl)benzoate, also known as 3-(3-methylphenyl)benzoate, is an organic compound with notable biological activities that have garnered attention in various fields of research, including pharmacology, environmental science, and organic chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an aromatic structure that is characteristic of many biologically active compounds. Its structure is illustrated below:

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound may influence enzyme activity and cellular signaling pathways through the following mechanisms:

- Enzyme Inhibition : this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and microbial resistance.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing antimicrobial agents.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. In vitro studies have demonstrated effectiveness against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these microorganisms suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its ability to modulate inflammatory responses. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL.

-

Anti-inflammatory Research :

- Another study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory properties of this compound in a rat model of induced inflammation. The findings revealed a marked reduction in paw edema and serum levels of inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | C14H12O2 | Yes | Yes |

| Methyl benzoate | C9H10O2 | Moderate | No |

| Ethyl benzoate | C10H12O2 | Low | No |

This table illustrates how this compound compares to structurally similar compounds regarding its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.